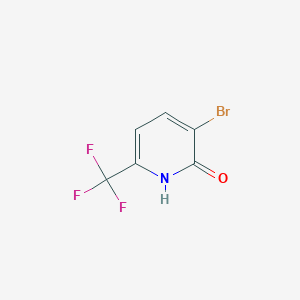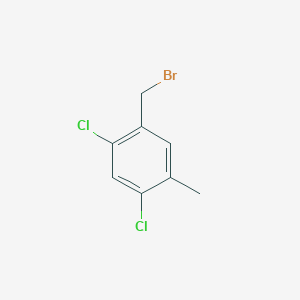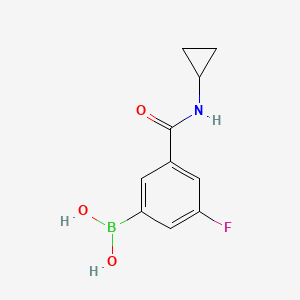
3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid
Descripción general
Descripción
Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds . The cyclopropylcarbamoyl group is a carbamate derivative, and fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a phenyl ring (a six-membered carbon ring typical of aromatic compounds) with a fluorine atom and a boronic acid group attached. The cyclopropylcarbamoyl group would also be attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds . They are often used in the synthesis of various pharmaceuticals and in chemical sensing applications .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups . Boronic acids, for example, are typically solid at room temperature, and they can form stable covalent bonds with other compounds .Aplicaciones Científicas De Investigación
Facile Synthesis of Aryl Boronic Acids
The research by Szumigala et al. (2004) demonstrates the scaleable synthesis of various aryl boronic acids, showcasing the versatility of these compounds in chemical synthesis. The process involves bromodeboronation catalyzed by NaOMe, yielding aryl bromides and chlorides from corresponding aryl boronic acids in good to excellent yields. This highlights the potential of 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid in similar synthetic applications (Szumigala et al., 2004).
Spectroscopic Studies of Fluorophenylboronic Acids
Erdoğdu et al. (2009) conducted detailed spectroscopic studies on 2-fluorophenylboronic acid, employing techniques like FT-Raman, FT-IR, and NMR. Such studies provide a deep understanding of the structural and electronic properties of fluorophenylboronic acids, which can be extrapolated to understand the characteristics of 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid (Erdoğdu et al., 2009).
Applications in Organic Synthesis
Applications in Suzuki Cross Coupling Reaction
Ikram et al. (2015) explored the synthesis of thiophene derivatives using arylboronic acids, including fluorophenylboronic acids, via Suzuki cross-coupling reactions. The study demonstrates the potential of these compounds in creating complex organic molecules with significant pharmacological properties (Ikram et al., 2015).
Syntheses of Insecticidal Compounds
Research by Shi et al. (2000) highlights the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles from corresponding aryl boronic acids, showcasing their potential in the development of new insecticidal agents (Shi et al., 2000).
Biomedical Applications
Antiproliferative and Proapoptotic Properties
Psurski et al. (2018) explored the antiproliferative potential of phenylboronic acid derivatives, including those with fluorophenyl groups. These compounds were found to exhibit promising antiproliferative and proapoptotic properties, with specific cell cycle arrest induction in cancer cells, indicating potential applications in oncology (Psurski et al., 2018).
Optical Modulation for Saccharide Recognition
Research by Mu et al. (2012) on phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrates the potential of phenylboronic acids, including fluorophenylboronic acids, in optical modulation and saccharide recognition, which is crucial in biomedical applications like glucose sensing (Mu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(cyclopropylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXSEQZRYWUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172420 | |
| Record name | Boronic acid, B-[3-[(cyclopropylamino)carbonyl]-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid | |
CAS RN |
1704074-07-6 | |
| Record name | Boronic acid, B-[3-[(cyclopropylamino)carbonyl]-5-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[(cyclopropylamino)carbonyl]-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



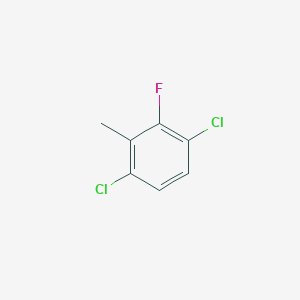
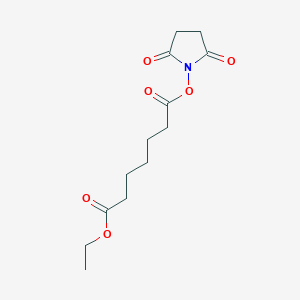
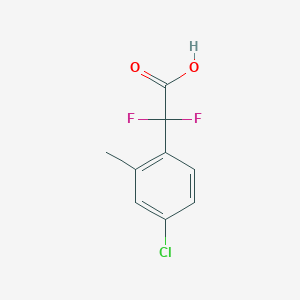
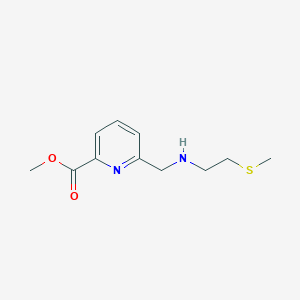
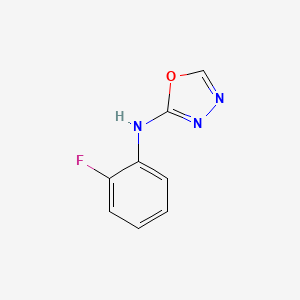
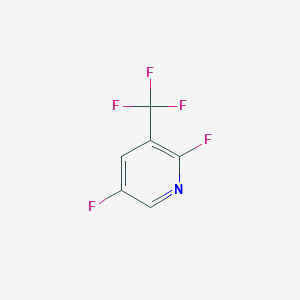
![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)
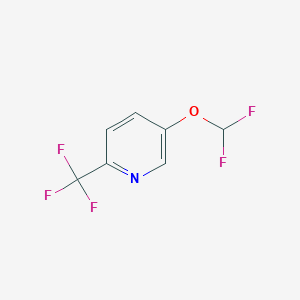
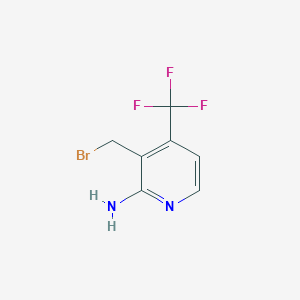
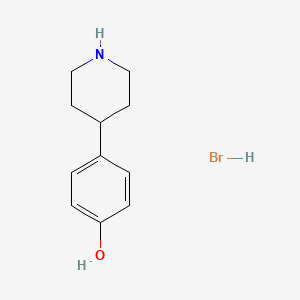
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
